N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride
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Description
N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3O5S2 and its molecular weight is 471.97. The purity is usually 95%.
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Scientific Research Applications
Sulfonamide Moiety in Drug Development
The compound you're interested in contains a sulfonamide moiety, a group commonly found in a variety of clinically used drugs. This moiety's relevance has been seen in drugs like diuretics, carbonic anhydrase (CA) inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. Recent research and patents have explored sulfonamide CAIs (incorporating NO-donating moieties) as antiglaucoma agents and compounds targeting tumor-associated isoforms CA IX/XII. The sulfonamide group's versatility is evidenced by its presence in various drugs and the ongoing research to exploit its properties for selective antiglaucoma drugs, antitumor agents, and diagnostic tools (Carta, Scozzafava, & Supuran, 2012).
Drug Delivery and Nanoformulations
The role of small organic compounds, including those with sulfonamide moieties, in therapeutic delivery to the cardiovascular system is critical. The development of suitable delivery systems for such compounds can significantly impact the treatment of diseases like atherosclerosis, ischemic-reperfusion injury, and hypertension. Effective formulation of nanoproducts, including those based on sulfonamide structures, can enhance therapeutic outcomes by overcoming physiological barriers. However, the field is still relatively young, especially concerning targeted drug delivery technologies (Geldenhuys, Khayat, Yun, & Nayeem, 2017).
Antitumor Activity of Imidazole Derivatives
While not directly mentioning the compound , the research on imidazole derivatives, including their antitumor activities, is relevant. These derivatives are being studied for their potential in developing new antitumor drugs and compounds with various biological properties. Understanding the structure-activity relationships of these compounds can provide insights into developing drugs with enhanced efficacy (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Properties
IUPAC Name |
N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2.ClH/c1-29(24,25)16-6-2-5-15-17(16)20-19(28-15)22(18(23)14-4-3-11-27-14)8-7-21-9-12-26-13-10-21;/h2-6,11H,7-10,12-13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJCAZLTUINDPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CO4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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